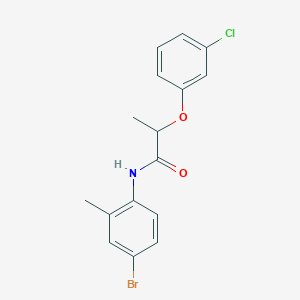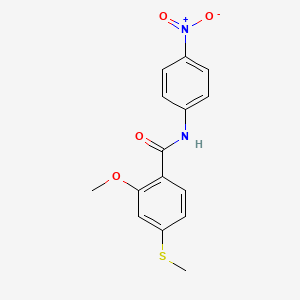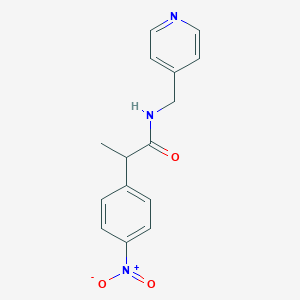![molecular formula C21H24N2O3 B4074375 N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide
Übersicht
Beschreibung
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide, commonly known as N-(p-Methylphenyl)-2-(4-morpholinyl)-2-phenylacetamide (MPMPA), is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents, and has a molecular weight of 343.44 g/mol.
Wirkmechanismus
The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide is not fully understood, but it is believed to act by blocking the transmission of pain signals in the central nervous system. It has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in the transmission of pain signals. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, and has been used in the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to have local anesthetic properties, and has been used in the development of new local anesthetics. In addition, this compound has been shown to have potential as a treatment for neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize, and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. This compound is a relatively complex compound, and its synthesis can be challenging. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide. One potential area of research is the development of new drugs for the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, and could be used as a starting point for the development of new drugs in this area. Another potential area of research is the development of new local anesthetics. This compound has been shown to have local anesthetic properties, and could be used as a starting point for the development of new local anesthetics. Finally, research could be conducted to further elucidate the mechanism of action of this compound, which could lead to a better understanding of its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic and anti-inflammatory properties, and has been used in the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as a local anesthetic, as well as for its potential as a treatment for neuropathic pain.
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-19(16-7-4-3-5-8-16)20(24)22-18-10-6-9-17(15-18)21(25)23-11-13-26-14-12-23/h3-10,15,19H,2,11-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPICNIBGONFNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)

![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)
![3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4074421.png)